
O-(but-2-en-1-yl)hydroxylamine
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Overview
Description
O-(but-2-en-1-yl)hydroxylamine is an organic compound that belongs to the class of hydroxylamines Hydroxylamines are characterized by the presence of an -NH2OH group, which is a functional group containing both an amine and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(but-2-en-1-yl)hydroxylamine can be achieved through O-alkylation of hydroxylamines. One common method involves the reaction of tert-butyl N-hydroxycarbamate with the methanesulfonates of respective alcohols, followed by acidic N-deprotection . Another approach is the palladium-catalyzed O-arylation of ethyl acetohydroximate with aryl chlorides, bromides, and iodides .
Industrial Production Methods
the general principles of hydroxylamine synthesis, such as the Raschig process, could potentially be adapted for large-scale production .
Chemical Reactions Analysis
Palladium-Catalyzed Carboamination Reactions
O-(but-2-en-1-yl)hydroxylamine derivatives participate in Pd-catalyzed carboamination reactions to form substituted isoxazolidines. For example, N-Boc-protected O-(but-3-enyl)hydroxylamine reacts with aryl or alkenyl bromides under Pd(0) catalysis (e.g., Pd₂(dba)₃ with ligands like PPh₃ or dppf) to yield cis-3,5- or trans-4,5-disubstituted isoxazolidines (Table 1) .
Entry | Substrate | Product Configuration | Yield (%) | Diastereoselectivity (dr) |
---|---|---|---|---|
1 | Aryl bromide | cis-3,5 | 78 | >20:1 |
2 | Alkenyl bromide | trans-4,5 | 65 | 15:1 |
Mechanistic Insight :
-
The reaction proceeds via oxidative addition of the bromide to Pd(0), followed by migratory insertion of the alkene.
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Cyclization occurs through a stereoelectronic preference for transition states where the Boc group adopts a perpendicular orientation relative to the forming ring, maximizing orbital overlap .
Cyclization to Isoxazolidines
Unprotected O-(but-2-en-1-yl)hydroxylamine undergoes acid-mediated cyclization to isoxazolidines. In the presence of HCl, the hydroxylamine’s NH group attacks the adjacent alkene, forming a five-membered ring with retention of configuration (Scheme 1) .
Example :
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Reaction of O-(but-2-en-1-yl)hydroxylamine in HCl/MeOH yields cis-3,5-dimethylisoxazolidine in 72% yield with >95% diastereoselectivity .
Nucleophilic Additions
The hydroxylamine moiety acts as a nucleophile in conjugate additions. For instance, reactions with α,β-unsaturated carbonyl compounds (e.g., methyl acrylate) proceed via Michael addition at the β
Scientific Research Applications
O-But-2-enyl-hydroxylamine hydrochloride is a chemical compound with the molecular formula C4H9NO- HCl and a molecular weight of approximately 123.581 g/mol. It is a hydroxylamine, distinguished by a but-2-enyl group attached to the hydroxylamine structure, setting it apart from other hydroxylamines. The hydrochloride form enhances its stability and water solubility.
Reactivity
The hydroxylamine functional group gives O-but-2-enyl-hydroxylamine hydrochloride its nucleophilic properties, enabling it to participate in electrophilic reactions.
Synthesis
The synthesis of O-but-2-enyl-hydroxylamine hydrochloride involves efficient production methods that maintain the high purity levels required for subsequent applications.
Applications
O-substituted hydroxylamine compounds, such as O-methyl substituted hydroxylamine compounds, serve as intermediates in the production of pharmaceuticals and pesticides . O-substituted hydroxylamine compounds can be isolated as hydrochloride salts through the addition of hydrochloric acid .
Interactions
Interaction studies involving O-but-2-enyl-hydroxylamine hydrochloride emphasize its reactivity with various biological molecules and synthetic compounds.
Unique Structural Features
O-But-2-enyl-hydroxylamine hydrochloride's unique butenyl structure influences its reactivity profile, potentially providing distinct advantages in synthetic applications and biological interactions.
Mechanism of Action
The mechanism of action of O-(but-2-en-1-yl)hydroxylamine involves its ability to act as a nucleophile. The oxygen atom of the hydroxylamine group can attack electrophilic centers, leading to the formation of various products. This nucleophilic behavior is facilitated by the presence of the electron-donating hydroxyl group .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to O-(but-2-en-1-yl)hydroxylamine include:
Uniqueness
This compound is unique due to its specific structure, which includes a but-2-en-1-yl group.
Properties
Molecular Formula |
C4H9NO |
---|---|
Molecular Weight |
87.12 g/mol |
IUPAC Name |
O-[(E)-but-2-enyl]hydroxylamine |
InChI |
InChI=1S/C4H9NO/c1-2-3-4-6-5/h2-3H,4-5H2,1H3/b3-2+ |
InChI Key |
AVOLOKVRRCUCCH-NSCUHMNNSA-N |
Isomeric SMILES |
C/C=C/CON |
Canonical SMILES |
CC=CCON |
Origin of Product |
United States |
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